molecular formula C10H10ClFO2 B13303893 2-(2-Chloro-5-fluorophenyl)butanoic acid

2-(2-Chloro-5-fluorophenyl)butanoic acid

Cat. No.: B13303893
M. Wt: 216.63 g/mol
InChI Key: LGPYKRVUOCAGQT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 2-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)butanoic acid typically involves the reaction of 2-chloro-5-fluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloro-5-fluorobenzene is reacted with butyl magnesium bromide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-2-7(10(13)14)8-5-6(12)3-4-9(8)11/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

LGPYKRVUOCAGQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Cl)C(=O)O

Origin of Product

United States

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